N-Acetyl-L-tyrosine

Catalog No.
S661978
CAS No.
537-55-3
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-tyrosine

CAS Number

537-55-3

Product Name

N-Acetyl-L-tyrosine

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)

InChI Key

CAHKINHBCWCHCF-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Solubility

297 mg/mL

Synonyms

acetyl-L-tyrosine, N-acetyltyrosine, N-acetyltyrosine, (D)-isomer, N-acetyltyrosine, (DL)-isomer

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

NALT as a Precursor to Neurotransmitters

NALT is a derivative of the amino acid L-tyrosine. L-tyrosine is a building block for proteins and also serves as a precursor for the synthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine.

  • Source: PubChem, N-Acetyl-L-tyrosine, National Institutes of Health: )

Research on NALT's Effects on Cognitive Function

Some researchers have investigated the potential effects of NALT supplementation on cognitive function, particularly in stressful or demanding situations.

  • A 2015 review article looked at the available research and concluded that NALT might be effective in enhancing cognitive performance, but only under specific conditions, such as short-term stress or fatigue.
  • The authors also noted that the quality of the evidence was mixed and more research was needed.
  • Source: Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review, Psychophysiology, National Institutes of Health: )

Research on NALT's Use in Parenteral Nutrition

NALT is sometimes used in place of L-tyrosine in parenteral nutrition, which is a method of providing nutrients directly into the bloodstream. This is because NALT is more soluble than L-tyrosine, making it easier to administer through intravenous feeding.

  • Source: N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition, Nutrition, National Institutes of Health: )

N-Acetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group to its amino group. Its chemical formula is C11H13NO4C_{11}H_{13}NO_{4}, and it has a molecular weight of approximately 223.23 g/mol . This compound is notable for its role as a precursor to important neurotransmitters, including dopamine, norepinephrine, and epinephrine, making it significant in both biochemical and nutritional contexts.

  • Research suggests that NALT may increase the availability of L-tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine [, ].
  • The exact mechanisms by which NALT influences neurotransmitter function are still under investigation [].
  • Generally recognized as safe (GRAS) for use as a food additive by the US Food and Drug Administration (FDA) [].
  • Studies suggest that NALT is well-tolerated at moderate doses in healthy adults [].
  • However, more research is needed to determine the long-term safety and potential side effects [].
Typical of amino acids and their derivatives. Key reactions include:

  • Acylation: The primary reaction involves the acylation of L-tyrosine using acetic anhydride or acetyl chloride, leading to the formation of N-acetyl-L-tyrosine .
  • Hydrolysis: Under alkaline conditions, N-acetyl-L-tyrosine can be hydrolyzed to yield L-tyrosine and acetic acid, particularly when excess acetic anhydride is used during synthesis .
  • Decarboxylation: In certain conditions, N-acetyl-L-tyrosine may undergo decarboxylation to form phenethylamine derivatives .

N-Acetyl-L-tyrosine exhibits several biological activities:

  • Neurotransmitter Precursor: It serves as a precursor for catecholamines, which are vital for brain function and mood regulation .
  • Cognitive Enhancement: Studies suggest that supplementation may improve cognitive performance under stress or fatigue by enhancing neurotransmitter synthesis .
  • Antioxidant Properties: The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of N-acetyl-L-tyrosine primarily involves acylation reactions. Common methods include:

  • Acetic Anhydride Method:
    • L-tyrosine is mixed with acetic anhydride in the presence of a base (e.g., sodium hydroxide) to facilitate the reaction.
    • The mixture is stirred under controlled temperature conditions until the reaction completes, followed by neutralization and crystallization .
  • Acetyl Chloride Method:
    • L-tyrosine reacts with acetyl chloride in a similar manner, where the pH is adjusted to control the reaction environment.
    • This method also requires careful monitoring of temperature and pH to ensure high yield and purity .
  • Alternative Solvent Methods:
    • Some protocols utilize organic solvents or different bases to optimize yield and minimize by-products .

N-Acetyl-L-tyrosine has diverse applications:

  • Nutritional Supplements: It is commonly included in dietary supplements aimed at enhancing cognitive function and athletic performance .
  • Pharmaceuticals: The compound is investigated for potential therapeutic roles in treating mood disorders and cognitive impairments due to its neurotransmitter precursor status .
  • Research: It serves as a valuable tool in biochemical research for studying neurotransmitter synthesis pathways and related metabolic processes .

Research indicates that N-acetyl-L-tyrosine interacts with various substances:

  • Neurotransmitter Modulators: It may enhance the effects of stimulants or other cognitive enhancers when taken together, potentially leading to improved mental performance under stress .
  • Drug Interactions: Caution is advised when combining it with medications affecting dopamine levels due to its role as a precursor; interactions could amplify effects or side effects of such drugs .

N-Acetyl-L-tyrosine shares structural similarities with other compounds that play roles in neurotransmitter synthesis or metabolism. Below are some comparable compounds:

CompoundDescriptionUnique Features
L-TyrosinePrecursor to catecholamines; non-essential amino acidDirectly involved in neurotransmitter synthesis
N-AcetylcysteineAntioxidant; precursor to glutathioneKnown for detoxification properties
L-DopaPrecursor specifically for dopamineUsed clinically for Parkinson's disease treatment
PhenylalanineNon-essential amino acid; precursor to tyrosineEssential for protein synthesis

N-Acetyl-L-tyrosine stands out due to its enhanced solubility and stability compared to L-tyrosine, making it more bioavailable and effective as a supplement . Its unique acetyl group allows for better absorption and utilization in metabolic pathways related to neurotransmitter production.

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

223.08445790 g/mol

Monoisotopic Mass

223.08445790 g/mol

Boiling Point

530.00 to 533.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

149-152

UNII

DA8G610ZO5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

N-acetyltyrosine is indicated, in combination with several other amino acids and dextrose, as a peripherally administered source of nitrogen for nutritional support in patients with adequate stores of body fat in whom, for short periods, oral administration cannot be tolerated, is undesirable, or inadequate. It is also indicated, with other amino acids, 5-10% dextrose, and fat emulsion, for parenteral nutrition to preserve protein and reduce catabolism in stress conditions where oral administration is inadequate. When administered with other amino acids and concentrated dextrose, it is indicated for central vein infusion to prevent or reverse negative nitrogen balance in patients where the alimentary tract by the oral, gastrostomy, or jejestomy routes cannot or should not be used or in patients in which gastrointestinal absorption of protein is impaired, metabolic requirements for protein are substantially increased, or morbidity and mortality may be reduced by replacing amino acids lost from tissue breakdown
FDA Label

Mechanism of Action

Used as a source of [DB00135]. See [DB00135] for more information on its role and pharmacology.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

537-55-3

Absorption Distribution and Excretion

N-acetyltyrosine is eliminated in the urine. The extent of urinary elimination versus utilization in the tissues appears to be related to the rapidity of infusion. When infused slowly in standard doses as in the clinical setting, about 35% is excreted unchanged in the urine. When larger doses are infused rapidly, much higher amounts are excreted reaching values up to 56%. In rat studies it was found that of the drug eliminated in the urine about 74% is present as unchanged N-acetyltyrosine and 23% is present as tyrosine.

Wikipedia

N-Acetyl-L-tyrosine

Use Classification

Cosmetics -> Tanning

General Manufacturing Information

L-Tyrosine, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15
Hoffer LJ, Sher K, Saboohi F, Bernier P, MacNamara EM, Rinzler D: N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. JPEN J Parenter Enteral Nutr. 2003 Nov-Dec;27(6):419-22. [PMID:14621123]
Im HA, Meyer PD, Stegink LD: N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatr Res. 1985 Jun;19(6):514-8. [PMID:3925425]
Magnusson I, Ekman L, Wangdahl M, Wahren J: N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. 1989 Oct;38(10):957-61. [PMID:2507878]

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